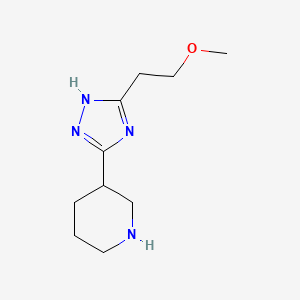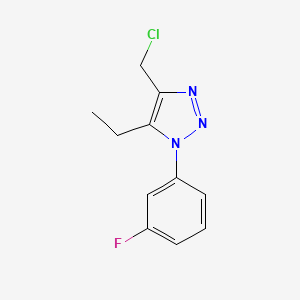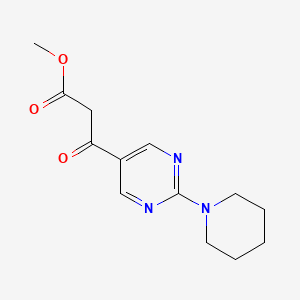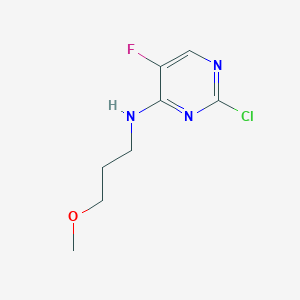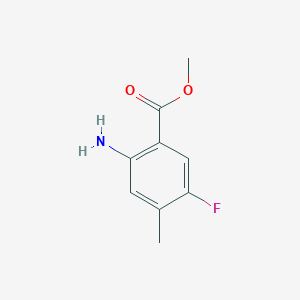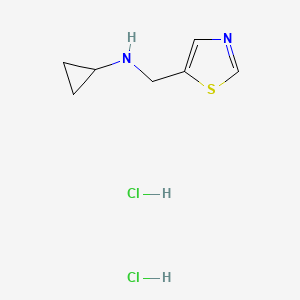
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
Descripción general
Descripción
“N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1332531-54-0 . It has a molecular weight of 227.16 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2S.2ClH/c1-2-6(1)9-4-7-3-8-5-10-7;;/h3,5-6,9H,1-2,4H2;2*1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated that thiazole and its derivatives play a significant role in the development of compounds with potential applications in various fields, including medicinal chemistry. For example, the synthesis of quaternary 3-(1,3-dioxo-1H-isoindol-2-ylmethyl)-5,6-dihydroimidazo[2,1-b]thiazolium salts through the reaction of dihydroimidazole-2-thiol with N-(3-chloro-2-oxopropyl)phthalimide demonstrates the versatility of thiazole derivatives in chemical synthesis (Dianov, 2006).
Anticancer Activity
Thiazole derivatives have been reported to exhibit significant anticancer activities. The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents highlight the potential therapeutic applications of these compounds (Gomha et al., 2017).
Insecticidal Activity
Compounds based on thiazole derivatives have also been explored for their insecticidal properties. The synthesis of dihydropiperazine neonicotinoid compounds, including those with a thiazole moiety, illustrates the pursuit of new, effective insecticides (Samaritoni et al., 2003).
Potential CNS Applications
Additionally, thiazole derivatives have been investigated for their potential applications in treating central nervous system (CNS) disorders. The patent application for cyclopropanamine compounds, highlighting their use in modulating lysine-specific demethylase-1 (LSD1), points to research into novel treatments for conditions such as schizophrenia and Alzheimer's disease (Blass, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c1-2-6(1)9-4-7-3-8-5-10-7;;/h3,5-6,9H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUGKALEENKTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


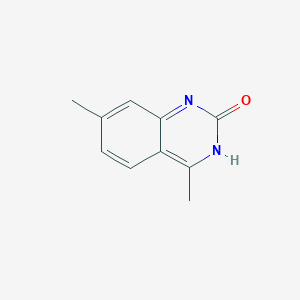
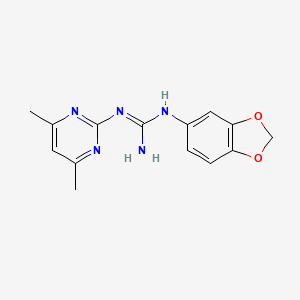
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)


![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)
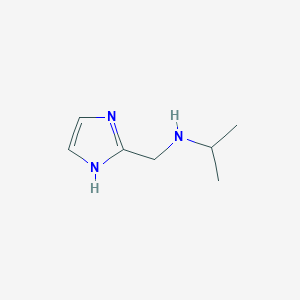
![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)
